3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FN3S2/c1-2-25-18(12-26-11-15-16(20)4-3-5-17(15)21)23-24-19(25)27-10-13-6-8-14(22)9-7-13/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASIAVPEAEQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CSCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS: 344273-75-2) is a derivative of the 1,2,4-triazole class known for its diverse biological activities, particularly in antibacterial and antifungal applications. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C19H18Cl2N4O2S2
- Molar Mass : 469.41 g/mol
- Structure : The compound features a triazole ring substituted with sulfanyl groups and aromatic moieties, which are critical for its biological activity.
General Overview
1,2,4-Triazoles have been extensively studied for their antimicrobial properties. Research indicates that modifications to the triazole structure can significantly enhance their efficacy against various pathogens. The compound has shown promise in preliminary studies.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives against both Gram-positive and Gram-negative bacteria. The compound exhibits significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Pseudomonas aeruginosa | 1 µg/mL |
The mechanism by which triazoles exert their antibacterial effects often involves the inhibition of key bacterial enzymes and disruption of cell wall synthesis. Molecular docking studies suggest that this compound may bind effectively to bacterial targets, enhancing its inhibitory action against resistant strains.
Case Studies
Several studies have been conducted to evaluate the efficacy of triazole derivatives similar to the compound :
- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .
- Hybrid Compounds : Research on hybrid compounds combining triazoles with other pharmacophores demonstrated improved activity against drug-resistant bacteria. For instance, derivatives that included a benzyl group showed increased potency against MRSA compared to standard antibiotics like vancomycin .
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research has shown that compounds similar to 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole exhibit potent antifungal activity against various strains of fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Anticancer Potential
Recent studies have indicated that triazole derivatives can also possess anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The incorporation of specific substituents like dichlorobenzyl and fluorobenzyl enhances the compound's efficacy against tumor cells .
Antimicrobial Properties
In addition to antifungal effects, the compound exhibits broad-spectrum antimicrobial activity. Its effectiveness against bacteria and protozoa has been documented, suggesting potential use in treating infections caused by resistant strains .
Case Studies
- Antifungal Efficacy : A study published in 2020 demonstrated that a related triazole derivative significantly inhibited the growth of Candida albicans at low concentrations. The study highlighted the importance of the sulfanyl group in enhancing antifungal activity .
- Anticancer Activity : In a recent investigation, researchers found that a structurally similar triazole compound reduced the viability of breast cancer cells by inducing oxidative stress. This suggests a promising pathway for developing new anticancer agents based on triazole scaffolds .
Fungicides
The use of triazoles as fungicides is well-established in agriculture. The compound's ability to disrupt fungal growth makes it suitable for protecting crops from fungal diseases. Its application can lead to increased crop yields and reduced losses from pathogenic fungi .
Plant Growth Regulators
Emerging research indicates that certain triazole compounds may act as plant growth regulators, promoting root development and enhancing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | ↑ Reaction rate | |
| Catalyst | K₂CO₃ | ↑ Alkylation efficiency | |
| Temperature | 80°C | ↓ Byproduct formation |
Basic: What analytical methods are critical for characterizing this triazole derivative?
Answer:
Structural confirmation and purity assessment require:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl, fluorobenzyl) and confirms regioselectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₀H₁₉Cl₂FN₄S₂) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves bond angles and torsional strain in the triazole core using programs like SHELXL .
Q. Table 2: Key Spectral Data
| Technique | Observed Signal (Example) | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.25 (s, SCH₂) | Sulfanyl-methyl confirmation | |
| HRMS | m/z 509.01 [M+H]⁺ | Molecular ion match |
Basic: What biological activities are associated with this compound, and how are they assessed?
Answer:
Triazole derivatives exhibit antimicrobial and enzyme-inhibitory properties. Standard assays include:
Q. Table 3: Representative Bioactivity Data
| Assay | Target | Result (Example) | Reference |
|---|---|---|---|
| MIC | C. albicans | 8 µg/mL | |
| COX-2 Inhibition | Human recombinant | IC₅₀ = 0.45 µM |
Advanced: How can QSAR models guide structural modifications to enhance bioactivity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects with activity. For this compound:
- Hydrophobic Parameters (logP) : Higher logP values (e.g., from ethyl/chlorobenzyl groups) improve membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to enzyme active sites via dipole interactions .
- 3D Pharmacophore Modeling : Identifies critical spatial arrangements of sulfanyl and aromatic groups for target engagement .
Q. Table 4: QSAR Parameters and Activity
| Parameter | Effect on Activity | Example Modification | Reference |
|---|---|---|---|
| logP > 3.5 | ↑ Antifungal potency | Add hydrophobic substituents | |
| Electron-deficient rings | ↑ Enzyme affinity | Introduce -NO₂ groups |
Advanced: What computational strategies are used to predict binding mechanisms?
Answer:
- Molecular Docking (AutoDock/Vina) : Simulates ligand-protein interactions. For example, sulfanyl groups form hydrogen bonds with COX-2’s Arg120 .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, identifying key residues (e.g., Tyr355) for sustained inhibition .
- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. Table 5: Docking Results for COX-2 Inhibition
| Software | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| AutoDock Vina | -9.2 | H-bond with Arg120 | |
| GROMACS | Stable over 80 ns | Hydrophobic packing with Tyr355 |
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in pH, serum proteins, or incubation time alter observed IC₅₀ values .
- Structural Analogues : Minor substituent changes (e.g., 4-fluorobenzyl vs. 4-nitrobenzyl) drastically affect target selectivity .
- Theoretical Frameworks : Aligning experimental data with conceptual models (e.g., enzyme inhibition vs. membrane disruption) clarifies mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
